molecular formula C13H19NO B2866747 1-Benzyl-2,2-dimethylpyrrolidin-3-ol CAS No. 1554043-04-7

1-Benzyl-2,2-dimethylpyrrolidin-3-ol

Cat. No.: B2866747
CAS No.: 1554043-04-7
M. Wt: 205.301
InChI Key: RTPQOQBCLWOZLU-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by a pyrrolidine ring substituted with a benzyl group and two methyl groups at the 2-position, and a hydroxyl group at the 3-position

Preparation Methods

The synthesis of 1-Benzyl-2,2-dimethylpyrrolidin-3-ol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the alkylation of 2,2-dimethylpyrrolidine with benzyl halides followed by oxidation to introduce the hydroxyl group at the 3-position . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Benzyl-2,2-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-2,2-dimethylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .

Comparison with Similar Compounds

1-Benzyl-2,2-dimethylpyrrolidin-3-ol can be compared with other similar compounds such as:

    1-Benzylpyrrolidine: Lacks the two methyl groups and the hydroxyl group, resulting in different chemical properties and biological activities.

    2,2-Dimethylpyrrolidine: Lacks the benzyl group and the hydroxyl group, leading to distinct reactivity and applications.

    3-Hydroxypyrrolidine: . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2,2-dimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)12(15)8-9-14(13)10-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPQOQBCLWOZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1CC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554043-04-7
Record name 1-benzyl-2,2-dimethylpyrrolidin-3-ol
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